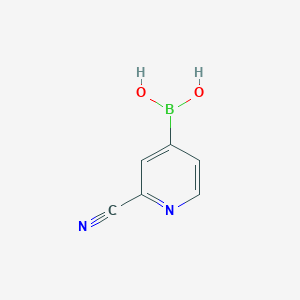

(2-Cyanopyridin-4-YL)boronic acid

描述

Contextualizing Boronic Acids within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a boronic acid group onto the pyridine ring significantly enhances its synthetic versatility. Boronic acids are well-established as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orggoogle.com This reaction allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance, making it a cornerstone of modern organic synthesis. acs.org

Pyridylboronic acids, in particular, serve as crucial intermediates for introducing the pyridine moiety into larger, more complex molecules. scilit.com The position of the boronic acid group on the pyridine ring, as well as the nature of other substituents, can profoundly influence the compound's reactivity and stability. acs.orgbohrium.com For instance, 3- and 4-pyridylboronic acids generally exhibit good stability, while 2-pyridylboronic acids can be prone to protodeboronation (the loss of the boronic acid group). bohrium.com

The Unique Positioning of (2-Cyanopyridin-4-YL)boronic Acid as a Synthetic Synthon

The term "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a prime example of a highly valuable synthon due to its unique trifunctional nature. The pyridine nitrogen offers a site for coordination or quaternization, the boronic acid at the 4-position is a handle for cross-coupling reactions, and the cyano group at the 2-position provides a versatile functional group that can be transformed into a variety of other functionalities.

The electron-withdrawing nature of the cyano group at the 2-position influences the electronic properties of the pyridine ring, which can in turn affect the reactivity of the boronic acid at the 4-position. This electronic modulation can be exploited to fine-tune the conditions and outcomes of cross-coupling reactions. Furthermore, the cyano group itself can participate in a range of chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. scilit.comyoutube.com This multifunctionality allows for the rapid construction of diverse and complex molecular scaffolds from a single, readily available starting material.

Recent research has also highlighted the ability of 4-cyanopyridine (B195900) to participate in the formation of pyridine-boryl stabilized radicals, which can act as equivalents of boron radicals in various chemical transformations. researchgate.net This opens up new avenues for the application of cyanopyridylboronic acids in radical-mediated reactions.

Historical Overview of Research Involving Pyridylboronic Acids

The development of synthetic methods for pyridylboronic acids has been a significant area of research. Early methods often involved the reaction of a lithiated or Grignard-derived pyridine with a trialkyl borate (B1201080). acs.org Over the years, more sophisticated and efficient methods have been developed, including:

Halogen-Metal Exchange: This remains a fundamental and cost-effective method for the large-scale preparation of pyridylboronic acids. bohrium.com

Palladium-Catalyzed Cross-Coupling: The coupling of halopyridines with diboron (B99234) reagents has become a widely used method. bohrium.com

C-H Borylation: More recently, transition-metal-catalyzed C-H activation and borylation of pyridines has emerged as a highly atom-economical approach. bohrium.com

The stability of pyridylboronic acids has also been a key area of investigation. While 3- and 4-pyridylboronic acids are generally stable, the instability of many 2-pyridylboronic acids has led to the development of more stable derivatives, such as their pinacol (B44631) esters. acs.org The study of the protodeboronation of various heteroaromatic boronic acids has provided valuable insights into their stability and reactivity under different pH conditions. ljmu.ac.ukacs.org

Structure

2D Structure

属性

IUPAC Name |

(2-cyanopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBPWGHYNOCHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678194 | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903513-60-0 | |

| Record name | B-(2-Cyano-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 2 Cyanopyridin 4 Yl Boronic Acid and Its Precursors

Direct Borylation of Pyridine (B92270) Scaffolds

Direct borylation methods introduce the boronic acid group directly onto the pyridine ring. These strategies are often favored for their atom economy and potential for streamlined synthetic sequences.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-boron bonds. nih.govarkat-usa.org The Miyaura borylation, a prominent example, typically involves the reaction of a halopyridine with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. nih.gov For the synthesis of (2-Cyanopyridin-4-YL)boronic acid, a common precursor would be a 4-halopyridine-2-carbonitrile.

Recent advancements have focused on the direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄), which is a more atom-economical and less wasteful alternative to bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netorganic-chemistry.orgresearchgate.net These methods often utilize specialized phosphine (B1218219) ligands, such as XPhos, to facilitate the catalytic cycle. nih.gov The reaction conditions are generally mild and tolerant of various functional groups. researchgate.netorganic-chemistry.org A one-pot, two-step borylation/Suzuki cross-coupling reaction has also been developed, further enhancing the efficiency of synthesizing complex molecules. researchgate.net

Table 1: Representative Palladium-Catalyzed Borylation Conditions

| Catalyst | Ligand | Boron Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Bis(boronic acid) (BBA) | KOAc | EtOH | 80 | Good to Excellent nih.gov |

This table is illustrative and specific yields for this compound may vary based on the specific halide precursor and reaction optimization.

The lithium-halogen exchange is a classic and reliable method for preparing organolithium species, which can then be quenched with a boron electrophile to form the desired boronic acid. arkat-usa.orgnumberanalytics.com This method is particularly useful for preparing pyridinylboronic acids from halopyridines. arkat-usa.org The process typically involves treating a 4-halopyridine-2-carbonitrile with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate the corresponding 4-lithiated pyridine. numberanalytics.comharvard.edu This intermediate is then reacted with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. researchgate.netgoogle.com

This method remains a cost-effective and dependable approach for large-scale preparations. arkat-usa.org However, it requires cryogenic conditions and careful control of the highly reactive organolithium intermediates. nih.gov The choice of solvent and temperature is critical to minimize side reactions. princeton.eduresearchgate.net

Table 2: General Protocol for Lithium-Halogen Exchange/Borylation

| Step | Reagents | Solvent | Temperature (°C) |

|---|---|---|---|

| 1. Lithiation | 4-Halo-2-cyanopyridine, n-BuLi or t-BuLi | Anhydrous Ether or THF | -78 to -55 |

| 2. Borylation | Trialkyl borate (e.g., B(Oi-Pr)₃) | Anhydrous Ether or THF | -78 to room temp |

Direct C-H activation has emerged as an increasingly sophisticated and atom-economical strategy for the synthesis of organoboron compounds. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials like halopyridines. Iridium and rhodium-catalyzed C-H borylation reactions have shown significant promise for the selective functionalization of aromatic and heteroaromatic C-H bonds. arkat-usa.orgrsc.org

For pyridine derivatives, the regioselectivity of C-H borylation is often influenced by steric and electronic factors. researchgate.net The nitrile group in the 2-position of the pyridine ring can act as a directing group, potentially influencing the site of borylation. nih.gov These reactions typically employ a catalyst, a diboron reagent, and often a ligand to control the reactivity and selectivity of the transformation. rsc.orgmdpi.com While powerful, the development of highly regioselective C-H borylation methods for specific isomers like this compound can be challenging and often requires careful optimization of the catalytic system. rsc.orgrsc.org

Conversion and Derivatization from Boronate Esters

In many synthetic procedures, the initial product of a borylation reaction is a boronate ester, such as a pinacol (B44631) or neopentylglycol ester. nih.govarkat-usa.orggoogle.com These esters are generally more stable and easier to handle and purify than the corresponding boronic acids. nih.gov The conversion of these boronate esters to this compound is a crucial final step.

Optimization of Synthetic Pathways: Efficiency and Scale-Up Considerations

For the practical application of this compound, the efficiency and scalability of its synthesis are paramount. Optimization efforts focus on several key aspects:

Cost-Effectiveness: Utilizing inexpensive starting materials and reagents is a primary concern. For example, the use of aryl chlorides instead of bromides or iodides in palladium-catalyzed borylations can significantly reduce costs. organic-chemistry.org Similarly, the lithium-halogen exchange method is often considered economically viable for large-scale production. arkat-usa.org

Process Safety and Reproducibility: For reactions involving highly reactive intermediates like organolithiums, flow chemistry offers a promising alternative to traditional batch processes. Cryo-flow reactors can provide precise temperature control, manage exotherms effectively, and lead to more reproducible and scalable syntheses. nih.gov

Minimizing Waste and Improving Atom Economy: Direct C-H activation methods are inherently more atom-economical as they avoid the use of halogenated starting materials. rsc.orgrsc.org The development of catalytic systems that operate at low loadings and can be recycled also contributes to more sustainable processes.

Purification and Isolation: The development of synthetic routes that yield the final product in high purity with straightforward isolation procedures is crucial for large-scale manufacturing. In some cases, the boronic acid can be isolated through a carefully designed acid-base workup, avoiding the need for chromatography. researchgate.net

Transformative Reactivity of 2 Cyanopyridin 4 Yl Boronic Acid in Organic Synthesis

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and vinyl-aryl structures, which are prevalent in numerous biologically active compounds and advanced materials. (2-Cyanopyridin-4-YL)boronic acid serves as a key coupling partner in these transformations, enabling the introduction of the 2-cyanopyridin-4-yl moiety with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. chem-station.comresearchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide.

This compound has been successfully employed in Suzuki-Miyaura coupling reactions with a variety of coupling partners, most notably aryl iodides. For instance, in the synthesis of potential treatments for Human African Trypanosomiasis, crude this compound was coupled with a complex aryl iodide to produce a 3,5-disubstituted-7-azaindole derivative in a 36% yield. organic-chemistry.org The reaction was carried out using a palladium catalyst in a dioxane/water solvent system under microwave irradiation. organic-chemistry.org

The scope of the Suzuki-Miyaura reaction extends beyond aryl halides to include aryl pseudohalides such as tosylates and mesylates. nih.gov These substrates are attractive alternatives due to their lower cost and greater stability compared to triflates. While specific examples with this compound are not extensively documented in publicly available literature, the general methodology for the coupling of heteroarylboronic acids with aryl tosylates and mesylates is well-established, suggesting the feasibility of such reactions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridylboronic Acids

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-7-azaindole | 1-Methyl-4-pyrazoleboronic acid pinacol (B44631) ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water | 93 | organic-chemistry.org |

| 3-Iodo-7-azaindole derivative | (3-Cyanophenyl)boronic acid | Not specified | Not specified | Not specified | Not specified | organic-chemistry.org |

| Crude this compound | Aryl iodide | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water | 36 | organic-chemistry.org |

This table includes examples with other pyridylboronic acids to illustrate the general scope of such reactions due to limited specific data for this compound.

The success of Suzuki-Miyaura couplings involving pyridylboronic acids is often highly dependent on the choice of catalyst and ligand. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium center, potentially leading to catalyst inhibition. To overcome this challenge, various catalyst systems have been developed.

For the coupling of heteroaryl compounds, highly stable and active palladium-phosphine catalysts have been developed. organic-chemistry.org Ligands such as dialkylbiphenylphosphines have proven effective in coupling challenging heterocyclic substrates, including those with basic aminopyridine moieties. organic-chemistry.org In the specific case of the synthesis involving this compound, a PdCl₂(dppf)·CH₂Cl₂ catalyst system was utilized. organic-chemistry.org The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is known for its ability to stabilize the palladium catalyst and promote efficient cross-coupling.

Further optimization of the catalyst system, including screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine (B1218219) ligands (e.g., SPhos, RuPhos), can often lead to improved yields and reaction times. researchgate.net

Regiochemical control is crucial when working with substrates bearing multiple reactive sites, such as dihaloarenes. The regioselectivity of the Suzuki-Miyaura reaction can often be influenced by both steric and electronic factors. organic-chemistry.org In the case of dihalopyridines, coupling typically occurs preferentially at the more electrophilic position. wikipedia.org For instance, in 2,4-dibromopyridine, the C2 position is generally more reactive towards Suzuki coupling. researchgate.net However, the choice of ligand can sometimes alter this selectivity. wikipedia.org

Stereochemical control becomes important when coupling partners contain stereocenters. While the Suzuki-Miyaura reaction is not typically used to create new stereocenters at the coupling site, the existing stereochemistry of the substrates is generally retained. For reactions involving allylic systems, the stereochemical outcome can be influenced by the catalyst and reaction conditions. wikipedia.org

Other Transition Metal-Catalyzed Cross-Couplings

While the Suzuki-Miyaura reaction is the most prominent, other transition metal-catalyzed cross-coupling reactions can also be employed for the formation of carbon-carbon bonds. These include the Negishi, Stille, and Heck reactions.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboronic acids, allowing for couplings to occur under milder conditions. uwindsor.ca This method shows good tolerance for various functional groups. uwindsor.ca The Stille coupling employs organotin reagents, which are stable and versatile but are associated with toxicity concerns. organic-chemistry.org The Heck reaction involves the coupling of an unsaturated halide with an alkene.

Although specific examples of these reactions with this compound are not prevalent in the literature, the general applicability of these methods to pyridyl systems suggests their potential use in synthesizing derivatives of 2-cyanopyridine (B140075).

Carbon-Heteroatom Bond Formation Reactions

Beyond carbon-carbon bond formation, boronic acids are valuable reagents for the construction of carbon-heteroatom bonds, which are fundamental linkages in a vast array of functional molecules. orgsyn.org Palladium and copper-catalyzed reactions are the primary methods for achieving these transformations.

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling an amine or alcohol with a boronic acid. researchgate.netorganic-chemistry.org This reaction is attractive due to its often mild, aerobic conditions. organic-chemistry.org The Buchwald-Hartwig amination is a palladium-catalyzed method for C-N bond formation, which is highly versatile and has a broad substrate scope, including the coupling of aryl halides with a wide range of amines. nih.gov

While specific applications of this compound in Chan-Lam or Buchwald-Hartwig reactions are not widely reported, the general utility of these reactions with other pyridylboronic acids indicates the potential for forming C-N and C-O bonds with the 2-cyanopyridin-4-yl moiety. Such transformations would provide access to a new class of derivatives with potential applications in medicinal chemistry and materials science.

Functional Group Interconversions of the Cyano Moiety in this compound

The cyano group (–C≡N) on the pyridine ring is not merely a static substituent; it is a reactive handle that can be converted into several other valuable functional groups. These transformations significantly broaden the synthetic utility of the parent molecule, enabling the creation of a diverse family of derivatives.

Hydrolysis to Amides and Carboxylic Acids

The nitrile functionality can undergo hydrolysis under controlled conditions to yield either a carboxamide or a carboxylic acid. The reaction typically proceeds in two stages: initial hydration of the nitrile to a primary amide, followed by further hydrolysis of the amide to a carboxylic acid.

Amide Formation: Treatment with mineral acids or bases in aqueous solutions can selectively stop at the amide stage, yielding (4-borono-2-pyridinecarboxamide). Continuous processes using basic catalysts have been reported for the hydrolysis of cyanopyridines. google.com For instance, reacting 2-cyanopyridine with a catalytic amount of sodium hydroxide (B78521) at temperatures between 100–130° C can produce the corresponding picolinamide. google.com

Carboxylic Acid Formation: More forcing conditions, such as prolonged heating in stronger acidic or basic solutions, lead to the formation of the corresponding carboxylic acid, (4-borono-picolinic acid). However, care must be taken, as the hydrolysis of 2-substituted cyanopyridines to their carboxylic acids at temperatures exceeding 135°C can lead to subsequent decarboxylation. google.comresearchgate.net Kinetic studies have shown that 2-cyanopyridine undergoes consecutive hydrolysis to the carboxamide and then the picolinic acid. researchgate.net

Table 1: Hydrolysis of the Cyano Group

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Hydration | H₂O, Acid or Base Catalyst (controlled) | Carboxamide (–CONH₂) |

Reduction to Aminomethyl Group

The cyano group can be reduced to a primary amine, specifically an aminomethyl group (–CH₂NH₂), through catalytic hydrogenation. This transformation is a valuable method for introducing a flexible amino-functionalized side chain.

The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity. Various catalytic systems have been employed for the reduction of cyanopyridines:

Cobalt Catalysts: Cobalt-containing catalysts are effective for the hydrogenation of 2-cyanopyridine to 2-aminomethylpiperidine, a two-step process where 2-aminomethylpyridine is an intermediate. google.com

Palladium and Rhodium Catalysts: While palladium on charcoal (Pd/C) can be used, it may sometimes lead to by-products. google.com Rhodium on activated charcoal has also been utilized for this conversion. google.com

Raney Nickel: This catalyst is also employed, often in the presence of ammonia, to synthesize aminomethylpyridines from their corresponding cyanopyridines. google.com

This reduction converts this compound into (4-borono-2-pyridyl)methanamine, a trifunctional building block possessing a boronic acid, a pyridine ring, and a primary amine.

Table 2: Reduction of the Cyano Group

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|

[3+2] Cycloaddition to Tetrazoles

The nitrile group is an excellent substrate for 1,3-dipolar cycloaddition reactions. A prominent example is its reaction with an azide (B81097) source, such as sodium azide (NaN₃), to form a five-membered tetrazole ring. This reaction is often facilitated by a Lewis acid catalyst.

Research has shown that metal salts, such as those of Mn(II) or Zn(II), can catalyze the reaction between cyanopyridines and sodium azide, allowing the formation of 5-(pyridyl)tetrazole derivatives under mild conditions, such as at room temperature. rsc.org This reaction converts the cyano group into a tetrazolyl moiety, which is considered a bioisostere of the carboxylic acid group, making it significant in medicinal chemistry. rsc.orgnih.gov The resulting compound would be 4-(tetrazol-5-yl)pyridin-2-ylboronic acid.

Table 3: Cycloaddition of the Cyano Group

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|

Reaction with Thiol Nucleophiles

Recent studies have highlighted the reactivity of the 2-cyanopyridine moiety toward thiol nucleophiles, such as the side chain of cysteine residues in peptides. nih.gov This reaction proceeds through the nucleophilic addition of the thiol to the cyano group, leading to the formation of a thiazoline (B8809763) ring. nih.gov This specific reactivity has been explored for N-terminal cysteine bioconjugation and can even induce peptide bond cleavage under mild, aqueous conditions. nih.gov This opens up possibilities for using this compound in bioconjugation and chemical biology applications.

Table 4: Reaction of the Cyano Group with Thiols

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, are highly valued for their efficiency and complexity-building potential. bas.bg The bifunctional nature of this compound makes it an excellent candidate for designing and participating in such elegant reaction cascades.

Petasis (Borono-Mannich) Reaction

The boronic acid functionality is the key reactive site in the Petasis reaction, a three-component condensation of an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. nih.gov this compound can serve as the boronic acid component in this powerful C-C bond-forming reaction.

The reaction proceeds through the formation of a condensate between the amine and the carbonyl, which then reacts with the boronic acid to yield an α-amino acid or other related structures. The participation of this compound would install the 2-cyanopyridin-4-yl group into the final product structure, providing a direct route to complex molecules bearing this specific heterocycle.

Table 5: this compound in the Petasis Reaction

| Reaction Name | Role of this compound | Other Components | General Product |

|---|

Sequential MCR Strategies

The functional group interconversions discussed previously can be used to generate new derivatives of this compound that can then participate in different MCRs.

Strecker Reaction Participant: The classic Strecker synthesis produces an α-amino nitrile from an aldehyde, an amine, and a cyanide source. nih.gov While the parent molecule contains a nitrile, a more strategic application involves first reducing the cyano group to an aminomethyl group, as described in section 3.3. The resulting (4-borono-2-pyridyl)methanamine can then act as the amine component in a subsequent Strecker reaction with a carbonyl and a cyanide source, demonstrating a sequential one-pot or multi-step synthetic approach.

Ugi and Passerini Reaction Derivatives: Similarly, the amine generated from nitrile reduction could potentially participate in other isocyanide-based MCRs like the Ugi four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) or the Passerini three-component reaction (carboxylic acid, carbonyl compound, isocyanide). bas.bg

Radical-Mediated Multi-Component Reactions

Emerging research has shown that 4-cyanopyridine (B195900) can react with diboron (B99234) compounds to homolytically cleave the B-B bond, generating a pyridine-boryl stabilized radical. researchgate.net This radical species can then engage in multi-component reactions. For example, it can initiate the formation of a perfluoroalkyl radical from a corresponding iodide, which then combines with an alkene and the pyridine-boryl radical in a three-component perfluoroalkylative pyridylation of the alkene. researchgate.net Given its structure, this compound is a prime candidate for exploration in this type of radical-mediated MCR, where the cyanopyridine moiety would serve to generate the initial radical species.

Strategic Applications of 2 Cyanopyridin 4 Yl Boronic Acid in Medicinal Chemistry

Utilization as a Key Building Block for Complex Molecule Synthesis

The presence of multiple reactive sites within (2-Cyanopyridin-4-YL)boronic acid makes it an exceptionally useful intermediate in organic synthesis. The boronic acid group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for forming carbon-carbon bonds. nih.govresearchgate.netnih.gov This allows for the efficient assembly of complex molecular frameworks from simpler, readily available precursors.

Construction of Pharmaceutical Lead Compounds and Drug Candidates

A primary application of this compound is in the construction of novel pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction enables the linkage of the 2-cyanopyridine (B140075) core to various aryl or heteroaryl halides, generating a diverse library of molecules for biological screening. researchgate.net This method is instrumental in the synthesis of 2-arylpyridines, a structural motif found in numerous pharmaceuticals. nih.gov

One of the most significant applications of this compound is in the synthesis of inhibitors for salt-inducible kinases (SIKs). These enzymes are implicated in a variety of diseases, including metabolic disorders, inflammatory conditions, and cancer. In one patented approach, this compound is reacted with a halogenated pyrazole (B372694) derivative to produce a potent SIK inhibitor. This highlights the compound's direct role in the creation of targeted drug candidates.

Table 1: Example of Pharmaceutical Synthesis using this compound

| Reactant A | Reactant B | Resulting Compound Class | Therapeutic Target |

|---|---|---|---|

| This compound | Halogenated Pyrazole Derivative | Substituted Pyridine-Pyrazole | Salt-Inducible Kinase (SIK) |

The introduction of the boronic acid group to bioactive molecules can also modify their selectivity and pharmacokinetic properties, potentially improving the efficacy of existing drugs. nih.gov

Synthesis of Agrochemicals and Bioactive Scaffolds

The structural motifs accessible through this compound are also relevant to the agrochemical industry. Boron-containing compounds have a history of use as fungicides and plant growth regulators. mdpi.com The cyanopyridine scaffold itself is recognized for its broad biological activity, including antiviral, antibacterial, and fungicidal properties, making it a "bioactive scaffold". ijpsr.com

The synthesis of novel compounds using this compound could lead to the development of new agrochemicals with improved potency and selectivity. Furthermore, the incorporation of boron into bioactive glass scaffolds has been shown to enhance bone regeneration, indicating the potential for this and similar boronic acids in the development of advanced biomaterials. nih.gov

Table 2: Bioactive Scaffolds and Potential Agrochemical Applications

| Scaffold Component | Known Biological Activities | Potential Application |

|---|---|---|

| Cyanopyridine | Antiviral, Antibacterial, Fungicidal ijpsr.com | Agrochemicals (Fungicides, Bactericides) |

| Boronic Acid | Enzyme Inhibition, Plant Growth Regulation mdpi.com | Herbicides, Plant Growth Promoters |

| Borosilicate Materials | Enhanced Bone Regeneration nih.gov | Bioactive Glass Scaffolds |

Exploration in Enzyme Inhibition and Biological Target Engagement

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases. ontosight.ainih.govsemanticscholar.org They can form a reversible covalent bond with the catalytic serine or cysteine residues in the active site of these enzymes. ontosight.ai This unique binding mode can lead to high affinity and specificity, making boronic acid derivatives attractive as therapeutic agents. mdpi.com

As previously mentioned, a key application of this compound is in the synthesis of SIK inhibitors. In this context, the compound serves as a crucial precursor to the final active molecule. The resulting inhibitor engages with the SIK enzyme, modulating its activity and thereby exerting a therapeutic effect. This demonstrates the direct contribution of this building block to the development of targeted enzyme inhibitors.

Development of Chemical Probes and Biosensors (e.g., for saccharides)

A fascinating application of boronic acids is in the development of chemical probes and biosensors, especially for the detection of saccharides. nih.govrsc.org This is based on the ability of the boronic acid group to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are common structural features in sugars. nih.govnih.gov This interaction can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response. nih.govnih.gov

Fluorescent biosensors incorporating boronic acids can be designed to "turn on" or "turn off" their fluorescence upon binding to a saccharide. nih.gov Similarly, electrochemical biosensors can be created where the binding event alters the redox potential of an electroactive moiety. nih.gov While specific biosensors utilizing this compound are not yet widely reported, its inherent structure makes it a prime candidate for the development of such tools for research and diagnostics. ontosight.ai

Role in Prodrug Design and Drug Delivery Systems

The chemical properties of boronic acids also lend themselves to applications in prodrug design and advanced drug delivery systems. A prodrug is an inactive compound that is converted into an active drug within the body. Boronic acids can be used to mask a functional group of a drug, rendering it inactive until it reaches its target, where it can be cleaved by specific biological triggers. nih.gov

Furthermore, polymers modified with boronic acids have been used to create injectable hydrogels for the sustained release of therapeutic agents. rsc.orgnih.gov These hydrogels can be formed under physiological conditions and can encapsulate drugs, releasing them over an extended period. rsc.orgnih.gov The this compound moiety could be incorporated into such polymer backbones, contributing to the development of novel drug delivery platforms.

Mechanistic Investigations and Theoretical Elucidations of 2 Cyanopyridin 4 Yl Boronic Acid

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of chemical reactions involving boronic acids. These studies provide valuable insights into reaction mechanisms, molecular structures, and electronic properties that are often difficult to obtain through experimental methods alone.

Elucidation of Reaction Mechanisms and Transition State Analyses

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving (2-Cyanopyridin-4-YL)boronic acid. By identifying transition states and intermediates, researchers can elucidate the step-by-step mechanisms of various transformations. For instance, in Suzuki-Miyaura cross-coupling reactions, DFT can help understand the roles of catalysts and the effects of substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the cyano group at the 2-position significantly influences the electronic properties of the boronic acid, which in turn affects the energetics of the catalytic cycle. Computational data suggests that such electron-withdrawing substituents can slow the rates of protodeboronation of intermediate 2-pyridylboronic acids, thereby promoting the desired cross-coupling. researchgate.net

Conformational Landscape and Energetics

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. DFT studies allow for the exploration of its conformational landscape, identifying the most stable geometries and the energy barriers between different conformers. The orientation of the boronic acid group relative to the pyridine ring can impact its ability to engage in intermolecular interactions, such as the formation of boronate complexes. The planarity of the pyridine ring and the rotational barrier around the C-B bond are key parameters determined through these computational analyses.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations provide a detailed picture of these electronic properties. The cyano group, being a strong electron-withdrawing group, lowers the energy of the LUMO, making the boron atom more electrophilic. This enhanced electrophilicity can influence the rate and efficiency of transmetalation in cross-coupling reactions. Furthermore, analysis of the molecular electrostatic potential can predict sites susceptible to nucleophilic or electrophilic attack.

Studies on Decomposition and Side Reaction Pathways

A significant challenge in the application of boronic acids is their propensity to undergo decomposition through various pathways. Understanding these side reactions is essential for optimizing reaction conditions and improving yields of the desired products.

Protodeboronation Processes

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common decomposition pathway for arylboronic acids, especially in aqueous media. ed.ac.uk The rate of protodeboronation is highly dependent on the pH of the reaction medium. ljmu.ac.uk For pyridylboronic acids, the nitrogen atom in the ring can be protonated under acidic conditions, which can affect the stability of the C-B bond. ljmu.ac.uk Studies have shown that both the boronic acid and its corresponding boronate anion can undergo protodeboronation, often through different mechanisms. ed.ac.ukljmu.ac.uk The presence of the electron-withdrawing cyano group in this compound can influence the pKa of the boronic acid and the susceptibility of the pyridine ring to protonation, thereby modulating the rate of protodeboronation under different pH conditions. ljmu.ac.uk

| pH Condition | Dominant Species | Relative Rate of Protodeboronation |

| Acidic (pH < pKa) | ArB(OH)2 / ArB(OH)2H+ | Varies, can be significant |

| Neutral (pH ≈ pKa) | ArB(OH)2 & [ArB(OH)3]− | Often a complex profile |

| Basic (pH > pKa) | [ArB(OH)3]− | Generally increases with pH |

This table provides a generalized view of pH effects on protodeboronation. Actual rates for this compound would require specific experimental data.

Stability Profiles under Various Reaction Conditions

The stability of this compound, like other pyridylboronic acids, is significantly influenced by the reaction conditions, particularly pH. While 4-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, the presence of the electron-withdrawing cyano group at the 2-position can affect its reactivity and stability. acs.orged.ac.ukresearchgate.netmanchester.ac.uk

pH-Dependent Stability and Protodeboronation:

The protodeboronation, or the cleavage of the carbon-boron bond, is a common decomposition pathway for organoboronic acids. The rate of this process is highly pH-dependent. acs.orged.ac.uk For pyridylboronic acids, the position of the boronic acid group on the pyridine ring is a critical factor in their stability. 3- and 4-pyridylboronic acids are known to be significantly more stable towards protodeboronation than 2-pyridylboronic acids. acs.orged.ac.ukresearchgate.netmanchester.ac.uk Studies have shown that 4-pyridylboronic acids can have a half-life of over a week at 70°C and pH 12, whereas 2-pyridylboronic acids can decompose rapidly under neutral conditions. acs.orged.ac.ukresearchgate.netmanchester.ac.uk

The increased stability of 4-pyridylboronic acids is attributed to the mechanism of protodeboronation, which is less favorable for the 4-substituted isomer compared to the 2-substituted one. The decomposition of 2-pyridylboronic acids often proceeds through a zwitterionic intermediate, a pathway that is less accessible for 4-pyridylboronic acids. acs.orged.ac.uk

Influence of the Cyano Group:

The electron-withdrawing nature of the cyano group at the 2-position of the pyridine ring in this compound is expected to influence its stability. Electron-withdrawing groups generally attenuate the rate of protodeboronation. ed.ac.uk This effect could potentially enhance the stability of this compound compared to unsubstituted 4-pyridylboronic acid under certain conditions.

Stability in Cross-Coupling Reactions:

In the context of Suzuki-Miyaura cross-coupling reactions, the stability of the boronic acid is crucial for achieving high yields. While 2-pyridylboronic acids are notoriously unstable and challenging coupling partners, 4-pyridylboronic acids are generally more robust. researchgate.netnih.gov The use of protective groups, such as MIDA (N-methyliminodiacetic acid) esters, has been a successful strategy to stabilize otherwise unstable boronic acids, including 2-pyridyl derivatives, allowing for their effective use in cross-coupling reactions. nih.gov This suggests that while this compound is inherently more stable than its 2-pyridyl isomer, its stability can still be a factor in optimizing reaction conditions for specific applications.

Summary of Stability Factors:

| Factor | Influence on Stability | Rationale |

| Position of Boronic Acid | 4-position leads to higher stability compared to the 2-position. | The mechanism of protodeboronation is less favorable for the 4-isomer. acs.orged.ac.ukresearchgate.netmanchester.ac.uk |

| pH | Stability is pH-dependent. | The rate of protodeboronation varies significantly with pH. acs.orged.ac.uk |

| Cyano Group | The electron-withdrawing nature may increase stability. | Electron-withdrawing groups generally slow down protodeboronation. ed.ac.uk |

| Reaction Conditions | Can be a limiting factor in cross-coupling reactions. | Decomposition can compete with the desired coupling reaction. researchgate.net |

Spectroscopic Characterization Techniques for Mechanistic Insights

Spectroscopic methods are indispensable tools for elucidating the structure and understanding the reaction mechanisms of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's connectivity, functional groups, and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for characterizing the structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, specific chemical shifts and coupling patterns for the protons on the pyridine ring would be observed. These signals can be used to confirm the substitution pattern and monitor changes during a reaction. doi.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the cyano group are characteristic and aid in structural confirmation. doi.orgrsc.org

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids and their derivatives. The chemical shift of the boron atom provides insights into its coordination state (trigonal planar vs. tetrahedral). rsc.org This is valuable for mechanistic studies, as it can be used to observe the formation of boronate esters or other intermediates in solution. For instance, the interaction of boronic acids with diols or other Lewis bases can be monitored by the upfield shift of the ¹¹B NMR signal upon formation of a tetrahedral boronate species. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, characteristic vibrational frequencies would be observed for:

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |

| O-H stretching (of the boronic acid) | A broad band typically in the region of 3200-3600 cm⁻¹ |

| C≡N stretching (of the cyano group) | A sharp absorption around 2220-2260 cm⁻¹ |

| B-O stretching | Typically observed in the 1300-1400 cm⁻¹ region |

| C-B stretching | Usually found in the 1000-1100 cm⁻¹ range researchgate.net |

| Pyridine ring vibrations | Multiple bands in the fingerprint region (below 1600 cm⁻¹) |

These characteristic bands can be used to confirm the presence of the key functional groups and to monitor their transformation during chemical reactions. mdpi.comresearchgate.net

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of this compound and the identification of reaction intermediates or products. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the molecule. uni.lu

By combining the data from these spectroscopic techniques, a comprehensive understanding of the structure, stability, and reactivity of this compound can be achieved, providing crucial insights into its behavior in various chemical transformations.

Future Perspectives and Emerging Research Directions for 2 Cyanopyridin 4 Yl Boronic Acid Chemistry

Advancements in Sustainable and Green Synthesis Protocols

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthesis methods for key intermediates like pyridylboronic acids. nih.govrsc.org Future research on (2-Cyanopyridin-4-YL)boronic acid is increasingly focused on aligning its production with the principles of green chemistry. mdpi.com Key advancements are anticipated in the following areas:

Benign Solvents and Solvent-Free Conditions: A primary goal of green chemistry is to replace hazardous organic solvents with safer alternatives like water or to eliminate solvents entirely. nih.gov The development of water-soluble catalysts, such as novel NNO pincer type Pd(II) complexes, facilitates reactions in aqueous media, significantly reducing the environmental impact. rsc.org

Energy-Efficient Synthesis: Techniques like microwave-assisted and ultrasonic-assisted synthesis are being investigated to reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These approaches offer a pathway to more sustainable production of pyridine (B92270) derivatives.

| Green Synthesis Strategy | Key Advantages | Potential Application for this compound Synthesis |

| One-Pot Reactions | Reduced waste, fewer purification steps, increased efficiency. | Tandem C-H and N-H activation reactions to create complex heterocyclic structures. rsc.org |

| Aqueous Media Synthesis | Eliminates hazardous organic solvents, improves safety. | Use of water-soluble palladium complexes for cross-coupling reactions. rsc.org |

| Microwave/Ultrasound | Faster reaction rates, lower energy consumption. | Accelerated synthesis of the pyridine scaffold or installation of the boronic acid group. nih.gov |

Development of Novel Catalytic Systems and Reagents

Innovation in catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. For this compound, research is focused on novel catalysts and reagents that can functionalize the pyridine ring and synthesize the boronic acid moiety in new ways.

A significant breakthrough is the use of inexpensive and abundant metals as catalysts. For instance, a method utilizing a cheap nickel catalyst has been developed for "decarboxylative borylation," a process that transforms readily available carboxylic acids into valuable boronic acids. drugdiscoverytrends.com This approach could provide a more cost-effective and sustainable route to boronic acid derivatives. drugdiscoverytrends.com

Furthermore, photochemical methods are emerging as powerful tools for pyridine functionalization. One novel strategy employs a dithiophosphoric acid that performs three catalytic roles: acting as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.org This system generates pyridinyl radicals that can couple with other radicals, offering new pathways for C-H functionalization with distinct selectivity compared to classical methods. acs.org

| Catalytic System/Reagent | Innovation | Potential Impact on this compound |

| Nickel Catalysts | Enables decarboxylative borylation of inexpensive carboxylic acids. drugdiscoverytrends.com | Provides a direct and economical route from a corresponding carboxylic acid to the boronic acid. drugdiscoverytrends.com |

| Photochemical Organocatalysis | Uses light and a dithiophosphoric acid catalyst for C-H functionalization via pyridinyl radicals. acs.org | Allows for novel and selective installation of functional groups onto the pyridine ring under mild conditions. acs.org |

| Palladium Pincer Complexes | Water-soluble catalyst for C-H and N-H activation in neat water. rsc.org | Facilitates green and efficient cross-coupling reactions involving the boronic acid. rsc.org |

Integration into High-Throughput Synthesis and Automation Platforms

The demand for vast libraries of novel compounds for drug discovery and materials science has driven the integration of chemical synthesis with automation and high-throughput screening. Boronic acid chemistry, including building blocks like this compound, is well-suited for these platforms. bionity.comchemrxiv.org

Miniaturized, high-throughput systems that use acoustic dispensing technology can perform organic reactions on a nanolitre scale. bionity.com This allows for the rapid synthesis and evaluation of thousands of molecular variants. It has been demonstrated that one-pot reactions involving boronic acids proceed with high success rates and good yields under these miniaturized conditions, making the chemical space of boronic acids more accessible for drug discovery. bionity.com This technology streamlines the synthesis process, making it significantly faster and less demanding than traditional sequential methods. bionity.com

The integration of such platforms with artificial intelligence could further accelerate the optimization of drug candidates, representing a long-term goal for automated chemical synthesis. bionity.com

Exploration in Materials Science and Supramolecular Chemistry

The unique ability of boronic acids to form reversible covalent bonds with diols is being exploited to create dynamic and responsive materials. rsc.org This "click reaction" functionality makes this compound a promising candidate for the construction of advanced materials and supramolecular assemblies. rsc.orgrsc.org

Supramolecular Polymers: Boronic acids serve as versatile building blocks for creating supramolecular polymers and well-defined network nanostructures through boronate esterification linkages. rsc.org These materials have potential applications as smart gels, chemosensors, and systems for responsive drug delivery. rsc.org

Cell-Material Interactions: The dynamic covalent interaction between boronic acids and carbohydrates (like sialic acid) found on cell surfaces is being explored to anchor materials to biological entities. nih.gov For example, supramolecular polymers decorated with boronic acid moieties have been successfully anchored to the surface of human red blood cells, demonstrating the potential for creating advanced biomaterials. nih.gov

Advanced Materials: Pyrimidine boronic acid derivatives are being actively researched for their applications in materials science, where they can be used to design materials with tailored electronic, optical, or physical properties. nbinno.com The principles are directly applicable to pyridylboronic acids, suggesting a role in developing novel functional materials.

The reversible nature of the boronic ester bond, which can be controlled by pH, is a key feature in the design of "smart" materials that respond to environmental stimuli. mpg.de This opens up possibilities for creating sophisticated systems for a variety of technological applications.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2-cyanopyridin-4-yl)boronic acid, and how can purity be ensured?

- Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and boronic acid derivatives. Purification challenges arise due to boronic acid sensitivity to moisture and protic solvents. Use anhydrous conditions, inert atmospheres, and chromatographic techniques (e.g., silica gel with ethyl acetate/hexane mixtures). Purity validation requires LC-MS/MS with MRM mode to detect trace impurities (e.g., unreacted precursors or boroxine byproducts) . Derivatization with diols (e.g., pinacol) stabilizes boronic acids for analysis .

Q. How does this compound interact with glycoproteins, and what experimental conditions optimize selectivity?

- Answer: The boronic acid moiety binds cis-diols on glycoproteins via reversible boronate ester formation. Selectivity depends on buffer pH, ionic strength, and competing interactions. For example, phosphate buffers at pH 8.5 enhance binding affinity, while borate buffers at pH 10 disrupt interactions for elution. Surface plasmon resonance (SPR) with boronic acid-functionalized dextran-coated substrates is effective for real-time binding kinetics analysis. Non-specific secondary interactions (e.g., hydrophobic effects) can be minimized using zwitterionic additives like CHAPS .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Answer: Triple quadrupole LC-MS/MS in MRM mode provides high sensitivity (detection limits <1 ppm) without derivatization. Key transitions: m/z 163 → 119 (quantitative) and m/z 163 → 91 (qualitative). For structural confirmation, B NMR (δ ~30 ppm for trigonal boron) and MALDI-MS (with 2,5-dihydroxybenzoic acid matrix to prevent boroxine formation) are recommended .

Advanced Research Questions

Q. How can the binding kinetics of this compound with diols be experimentally determined, and what factors influence on/off rates?

- Answer: Stopped-flow fluorescence or SPR measures binding kinetics. For example, kon values for fructose (~10 Ms) exceed glucose due to favorable diol geometry. Thermodynamic binding constants (Kd) correlate with sugar pKa; lower diol pKa enhances boronate stability. Adjusting solution pH near the boronic acid pKa (e.g., ~8.5) maximizes binding rates .

Q. What structural modifications enhance the proteasome inhibitory activity of boronic acid derivatives like this compound?

- Answer: Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., cyano) increase electrophilicity at boron, enhancing covalent binding to proteasome threonine residues.

- Hydrophobic substituents improve cell permeability (e.g., logP optimization).

- Peptidomimetic backbones mimic natural substrates (e.g., dipeptide boronic acids like Bortezomib).

In vitro testing with human 20S proteasome and cytotoxicity assays (e.g., glioblastoma cell lines) validate potency .

Q. How can this compound be integrated into electrochemical sensors for glucose monitoring?

- Answer: Immobilize the boronic acid on redox-active polymers (e.g., poly-nordihydroguaiaretic acid) grafted onto graphene foam. The polymer acts as a molecular sieve, blocking interferents (e.g., plasma proteins). Glucose binding displaces the polymer, altering electrochemical impedance. Calibration curves in physiologically relevant ranges (0–30 mM glucose) show <5% signal drift over 72 hours .

Data Contradictions and Mitigation Strategies

Q. Conflicting reports on boronic acid-diol binding affinities: How to resolve discrepancies?

- Answer: Variations arise from buffer composition, temperature, and diol stereochemistry. Standardize assays using:

- Reference sugars (e.g., D-fructose for high affinity, D-glucose for low affinity).

- Isothermal titration calorimetry (ITC) for direct thermodynamic measurements.

- Control for boronic acid self-condensation (boroxine formation) via B NMR .

Q. Why do some boronic acid-based anticancer agents show inconsistent activity across cell lines?

- Answer: Heterogeneity in cell surface glycocalyx (diol availability) and proteasome isoform expression affect efficacy. Use flow cytometry with fluorescent boronic acid probes (e.g., pyrene-conjugated derivatives) to quantify target engagement. Combine with proteasome activity assays (e.g., fluorogenic substrate Suc-LLVY-AMC) .

Methodological Tables

Table 1: Optimized LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Mobile Phase | 0.1% Formic acid in H2O:MeCN (95:5) |

| Flow Rate | 0.3 mL/min |

| MRM Transitions | 163 → 119 (Quant), 163 → 91 (Qual) |

| LOD/LOQ | 0.1 ppm / 0.3 ppm |

Table 2: Binding Constants of this compound with Common Sugars

| Sugar | Kd (µM) | kon (Ms) | Method |

|---|---|---|---|

| D-Fructose | 12.3 | 1.2 × 10 | Stopped-Flow |

| D-Glucose | 450 | 3.8 × 10 | SPR |

| D-Mannose | 210 | 9.1 × 10 | ITC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。